molecular formula C9H12N2O3 B13600254 (r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

Cat. No.: B13600254
M. Wt: 196.20 g/mol
InChI Key: IOAFWXPFHHWBAG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenylamine followed by the reduction of the nitro group to an amino group. The hydroxyl group is then introduced through a series of reactions involving the appropriate reagents and conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce amines.

Scientific Research Applications

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing the compound’s biological activity. The hydroxyl group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-methylphenyl)ethanol: Lacks the nitro group, which can affect its reactivity and biological activity.

    2-Amino-2-(3-nitrophenyl)ethanol: Lacks the methyl group, which can influence its steric properties and interactions with other molecules.

Uniqueness

®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can significantly impact its chemical and biological properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1

InChI Key

IOAFWXPFHHWBAG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CO)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.